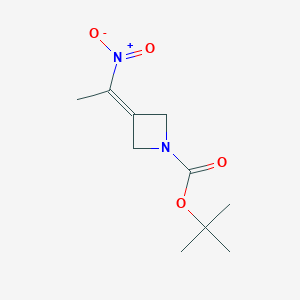
2-(1-(tert-Butoxycarbonyl)-3-(nitromethyl)azetidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-Butoxycarbonyl)-3-(nitromethyl)azetidin-3-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a nitromethyl group, and an azetidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-(nitromethyl)azetidin-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitromethyl Group: The nitromethyl group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Protection with tert-Butoxycarbonyl Group: The Boc protecting group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The acetic acid group is typically introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-3-(nitromethyl)azetidin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of the free amine.
Aplicaciones Científicas De Investigación
2-(1-(tert-Butoxycarbonyl)-3-(nitromethyl)azetidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-(nitromethyl)azetidin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(tert-Butoxycarbonyl)-3-azetidinyl)acetic acid: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
3-(Nitromethyl)azetidine-1-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-3-(nitromethyl)azetidin-3-yl)acetic acid is unique due to the presence of both the Boc protecting group and the nitromethyl group, which confer specific reactivity and stability properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(nitromethyl)azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O6/c1-10(2,3)19-9(16)12-5-11(6-12,4-8(14)15)7-13(17)18/h4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWCNHYEJILGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acid](/img/structure/B8241628.png)






![4-methyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8241685.png)
![2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8241686.png)
![Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B8241693.png)


![6-Tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B8241713.png)
